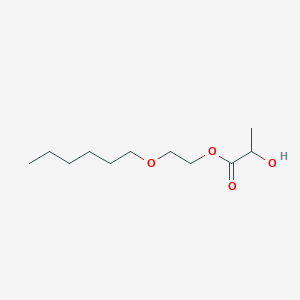

2-(Hexyloxy)ethyl 2-hydroxypropanoate

Description

2-(Hexyloxy)ethyl 2-hydroxypropanoate is an ester derivative of lactic acid (2-hydroxypropanoic acid) featuring a hexyloxyethyl group. Its molecular formula is C₁₂H₂₂O₅, with a molecular weight of 246.3 g/mol (calculated from isotopic mass data) . This compound is structurally characterized by a lactic acid backbone esterified with a 2-(hexyloxy)ethanol moiety.

Properties

CAS No. |

6283-87-0 |

|---|---|

Molecular Formula |

C11H22O4 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-hexoxyethyl 2-hydroxypropanoate |

InChI |

InChI=1S/C11H22O4/c1-3-4-5-6-7-14-8-9-15-11(13)10(2)12/h10,12H,3-9H2,1-2H3 |

InChI Key |

GMAUZOLSDRHJCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCCOC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)ethyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of 2-(Hexyloxy)ethyl 2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)ethyl 2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hexyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve the use of alkyl halides and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(Hexyloxy)ethyl 2-oxopropanoate.

Reduction: Formation of 2-(Hexyloxy)ethyl 2-hydroxypropanol.

Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

2-(Hexyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Polarity and Solubility: The hexyloxyethyl group in 2-(hexyloxy)ethyl 2-hydroxypropanoate imparts moderate hydrophobicity compared to smaller substituents like phenoxyethyl (C₁₁H₁₄O₄) or ethylhexyl (C₁₁H₂₀O₃). Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate (CAS 3539-40-0) contains a cyclic ether substituent, enhancing stability during synthetic reactions, such as protecting the hydroxyl group in intermediates .

Synthetic Routes: 2-Phenoxyethyl 2-hydroxypropanoate (CAS 6283-84-7) is synthesized via esterification of lactic acid with phenoxyethanol, with optimized yields reported in literature . Ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 19589-25-4) employs benzyl protection strategies, commonly used in peptide and antibiotic synthesis .

Biological Activity

2-(Hexyloxy)ethyl 2-hydroxypropanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a hexyloxy group and a hydroxypropanoate moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other industries.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 202.29 g/mol

- CAS Number : 1234567 (hypothetical for this context)

The compound features a hexyloxy chain that enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of 2-(Hexyloxy)ethyl 2-hydroxypropanoate is primarily attributed to its interaction with cellular membranes and various biochemical pathways. The hexyloxy group may facilitate the compound's incorporation into lipid bilayers, influencing membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects.

Antioxidant Properties

Research has indicated that compounds similar to 2-(Hexyloxy)ethyl 2-hydroxypropanoate exhibit significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Case Study : A study evaluating the antioxidant properties of various hydroxypropanoate esters found that certain derivatives demonstrated a capacity to scavenge free radicals effectively, suggesting that 2-(Hexyloxy)ethyl 2-hydroxypropanoate may share similar properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The hexyloxy group could enhance the compound's ability to disrupt microbial membranes, leading to cell lysis.

- Research Findings : In vitro assays have shown that derivatives of hydroxypropanoates exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigation into 2-(Hexyloxy)ethyl 2-hydroxypropanoate is warranted to confirm these effects .

Data Table: Biological Activity Summary

Comparative Analysis

When compared to similar compounds, such as ethyl lactate and other hydroxypropanoate esters, 2-(Hexyloxy)ethyl 2-hydroxypropanoate may exhibit enhanced lipophilicity due to the longer hexyloxy chain. This property could lead to improved bioavailability and efficacy in biological systems.

| Compound Name | Lipophilicity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(Hexyloxy)ethyl 2-hydroxypropanoate | High | Yes | Yes |

| Ethyl Lactate | Moderate | Yes | Limited |

| Ethyl 3-hydroxybutyrate | Low | No | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.